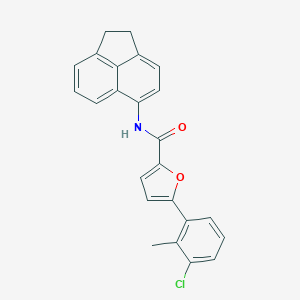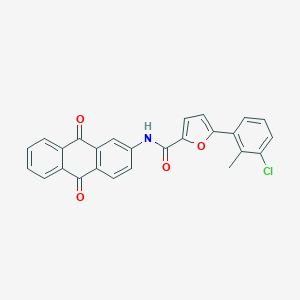![molecular formula C25H22N4O4S2 B317405 8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE](/img/structure/B317405.png)
8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a nitro group, a phenylsulfonyl group, and a piperazine moiety. These functional groups contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitro group through nitration reactions. The phenylsulfonyl group can be introduced via sulfonation reactions, and the piperazine moiety is often added through nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline core or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used, depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the quinoline core .
Aplicaciones Científicas De Investigación
8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE involves its interaction with specific molecular targets. The nitro group and phenylsulfonyl group can participate in redox reactions, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline
- N-(4-(2-Nitrophenylsulfonyl)piperazin-1-yl)-2-phenylquinoline-4-carboxamide
Uniqueness
Compared to similar compounds, 8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core and specific substitutions make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C25H22N4O4S2 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
8-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitrophenyl]sulfanylquinoline |
InChI |
InChI=1S/C25H22N4O4S2/c30-29(31)22-12-11-20(18-24(22)34-23-10-4-6-19-7-5-13-26-25(19)23)27-14-16-28(17-15-27)35(32,33)21-8-2-1-3-9-21/h1-13,18H,14-17H2 |
Clave InChI |
UADSZLDJOHWLHZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(2Z)-2-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)hydrazinyl]benzoate](/img/structure/B317324.png)
![(5Z)-5-[(2-methoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317325.png)
![(5Z)-5-[(2,5-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317328.png)
![(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317329.png)

![ethyl 4-[(2E)-2-[(2Z)-2-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-4-oxo-1H-quinazolin-3-yl]benzoate](/img/structure/B317331.png)
![5-(3-chloro-2-methylphenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B317333.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B317334.png)
![4-(1,3-benzoxazol-2-yl)-N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}aniline](/img/structure/B317335.png)
![5-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B317336.png)

![Dimethyl 5-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}isophthalate](/img/structure/B317342.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B317343.png)
![3-(2,4-dichlorophenyl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B317344.png)
